molecular formula C96H181N2O21P B1487347 Unii-5A35gqs15R CAS No. 252042-59-4

Unii-5A35gqs15R

Cat. No. B1487347
M. Wt: 1730.4 g/mol
InChI Key: UWZZPPFXKHHIMQ-QXFLKPNTSA-N
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Description

Unii-5A35gqs15R is a phosphorylated hexaacyl disaccharide . Its chemical formula is C96H181N2O21P . This compound is characterized by its unique structure, which includes a phosphorylated disaccharide unit with six acyl groups. It is often used in research and pharmaceutical contexts.



Synthesis Analysis

The synthesis of Unii-5A35gqs15R involves intricate chemical reactions. Researchers typically employ specialized methods to assemble the hexaacyl disaccharide, ensuring high purity and yield. Detailed synthetic pathways and optimization strategies are documented in scientific literature.



Molecular Structure Analysis

The molecular structure of Unii-5A35gqs15R consists of a disaccharide backbone with phosphorylated modifications. The hexaacyl groups are attached to specific positions, contributing to its overall stability and functionality. Structural elucidation techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, provide insights into its three-dimensional arrangement.



Chemical Reactions Analysis

Unii-5A35gqs15R participates in various chemical reactions. It may undergo hydrolysis, esterification, or enzymatic transformations. Understanding its reactivity profile is crucial for designing derivatives or exploring its potential applications.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • Stability : Assess its stability under varying conditions (pH, temperature, light).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment.


Future Directions


  • Biological Activity : Explore its potential as a drug candidate or therapeutic agent.

  • Formulation : Investigate suitable formulations (e.g., oral, injectable) for clinical use.

  • Targeted Delivery : Develop strategies for targeted delivery to specific tissues.

  • Clinical Trials : Initiate clinical trials to assess efficacy and safety.


Please note that the analysis provided here is based on available information, and further research may yield additional insights. For a more detailed understanding, consult relevant scientific literature and explore ongoing studies related to Unii-5A35gqs15R 12.


properties

IUPAC Name

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-40-46-52-58-64-70-87(104)114-79(67-61-55-49-43-34-28-22-16-10-4)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-35-29-23-17-11-5)115-88(105)71-65-59-53-47-41-38-32-26-20-14-8-2)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-36-30-24-18-12-6)116-89(106)72-66-60-54-48-42-39-33-27-21-15-9-3/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t79-,80-,81-,82+,83-,84-,91-,92-,93-,94-,95-,96-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZPPFXKHHIMQ-QXFLKPNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H181N2O21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-5A35gqs15R

CAS RN

252042-59-4
Record name Phosphorylated hexaacyl disaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252042594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOSPHORYLATED HEXAACYL DISACCHARIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A35GQS15R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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